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Compound of Interest

Compound Name: (2-Bromothiazol-4-yl)methanol

Cat. No.: B151087 Get Quote

For researchers, scientists, and professionals in drug development, understanding the precise

three-dimensional structure of a molecule is paramount. X-ray crystallography provides

definitive insights into molecular geometry, which is crucial for structure-based drug design and

understanding intermolecular interactions. This guide offers a comparative overview of the X-

ray crystal structure of a brominated thiazole derivative and a related non-brominated analog,

providing key experimental data and protocols.

While the specific X-ray crystal structure of (2-Bromothiazol-4-yl)methanol is not publicly

available, this guide presents the detailed crystallographic data for a closely related brominated

thiazole compound: Ethyl 2-(pyridin-2-yl)-4-hydroxy-thiazole-5-carboxylate (referred to as

Compound 1). For comparative purposes, we include the crystallographic data for a non-

brominated analog, Ethyl 2-amino-4-methylthiazole-5-carboxylate (Compound 2).

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two compounds,

offering a direct comparison of their solid-state structures.
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Parameter
Compound 1 (Brominated
Derivative)

Compound 2 (Non-
brominated Analog)

Chemical Formula C₁₀H₉BrN₂O₂S C₇H₁₀N₂O₂S

Molecular Weight 285.16 g/mol 186.23 g/mol

Crystal System Triclinic Monoclinic

Space Group P-1 P2₁/c

Unit Cell Dimensions

a 6.7420(6) Å 8.6603(1) Å

b 8.2667(8) Å 11.3320(2) Å

c 11.0176(8) Å 9.2984(2) Å

α 69.502(5)° 90°

β 88.199(5)° 108.994(1)°

γ 70.123(4)° 90°

Volume 538.23(8) Å³ 862.19(3) Å³

Z 2 4

Calculated Density 1.760 g/cm³ 1.434 g/cm³

Data Collection Temp. -140 °C Room Temperature

CCDC Number 1971598 2263857

Experimental Protocols
Synthesis of Ethyl 2-(pyridin-2-yl)-4-hydroxy-thiazole-5-
carboxylate (Compound 1)
The synthesis of the brominated thiazole derivative involves a decarboxylative bromination of a

thiazole core. The general procedure is as follows: The corresponding thiazole carboxylic acid

is subjected to a Hunsdiecker-type reaction. Typically, the carboxylic acid is converted to its

silver salt, which is then treated with bromine in an inert solvent.
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Synthesis of Ethyl 2-amino-4-methylthiazole-5-
carboxylate (Compound 2)
A common method for the synthesis of this compound is the Hantzsch thiazole synthesis.[1] In

a one-pot procedure, ethyl acetoacetate is reacted with N-bromosuccinimide (NBS) in a

suitable solvent system like water and THF.[1] Following the formation of the α-bromo

intermediate, thiourea is added, and the mixture is heated to induce cyclization, yielding the

final product.[1]

Single-Crystal X-ray Diffraction
The determination of the crystal structures for these compounds follows a standardized

workflow. The protocol for Compound 1 is detailed below.

Crystal Growth: Single crystals suitable for X-ray diffraction were grown from a suitable

solvent by slow evaporation. For Compound 1, colorless prism-shaped crystals were

obtained.

Data Collection: A single crystal was mounted on a goniometer head. The intensity data for

Compound 1 were collected on a Nonius KappaCCD diffractometer using graphite-

monochromated Mo-Kα radiation. The data were corrected for Lorentz and polarization

effects, and an empirical absorption correction was applied.

Structure Solution and Refinement: The crystal structure of Compound 1 was solved by

direct methods using the SHELXS program and refined by full-matrix least-squares

techniques against F² using SHELXL-2018. All non-hydrogen atoms were refined

anisotropically. Hydrogen atoms were located from the difference Fourier map and refined

isotropically.

Experimental Workflow Visualization
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction

analysis.
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Caption: Experimental workflow for single-crystal X-ray diffraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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